Cas no 70639-76-8 (1-(4-Ethylphenyl)-2-methyl-2-propen-1-one)

1-(4-Ethylphenyl)-2-methyl-2-propen-1-one 化学的及び物理的性質
名前と識別子
-
- 1-(4-ethylphenyl)-2-methylprop-2-en-1-one
- 1-(4-Ethylphenyl)-2-methyl-2-propen-1-one
- 4'-Ethyl-2-methylacrylophenone
- 2-Propen-1-one, 1-(4-ethylphenyl)-2-methyl-
- 4'-Ethyl-alpha-methylacrylophenone
- 1-(4-Ethyl-phenyl)-2-methyl-propenone
- SY262143
- Eperisone Impurity 1
- MFCD20920933
- DTXSID00616660
- SCHEMBL9850596
- CS-0331292
- AC9609
- AKOS017741346
- 70639-76-8
- FE61677
-
- MDL: MFCD20920933
- インチ: 1S/C12H14O/c1-4-10-5-7-11(8-6-10)12(13)9(2)3/h5-8H,2,4H2,1,3H3
- InChIKey: XIJQQKCHWOSTBK-UHFFFAOYSA-N
- ほほえんだ: O=C(C(=C([H])[H])C([H])([H])[H])C1C([H])=C([H])C(=C([H])C=1[H])C([H])([H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 174.104465066 g/mol
- どういたいしつりょう: 174.104465066 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 197
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 174.24
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 17.1
じっけんとくせい
- 密度みつど: 0.958±0.06 g/cm3 (20 ºC 760 Torr),
- ふってん: 270.0±23.0 ºC (760 Torr),
- フラッシュポイント: 109.5±17.6 ºC,
- ようかいど: 極微溶性(0.1 g/l)(25ºC)、
1-(4-Ethylphenyl)-2-methyl-2-propen-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | E258250-25mg |
1-(4-Ethylphenyl)-2-methyl-2-propen-1-one |
70639-76-8 | 25mg |
120.00 | 2021-08-13 | ||
eNovation Chemicals LLC | D779906-5g |
1-(4-Ethylphenyl)-2-methyl-2-propen-1-one |
70639-76-8 | 97% | 5g |
$1090 | 2024-07-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1401962-5g |
1-(4-Ethylphenyl)-2-methylprop-2-en-1-one |
70639-76-8 | 98% | 5g |
¥9313.00 | 2024-05-02 | |
eNovation Chemicals LLC | D779906-5g |
1-(4-Ethylphenyl)-2-methyl-2-propen-1-one |
70639-76-8 | 97% | 5g |
$1090 | 2025-02-19 | |
TRC | E258250-100mg |
1-(4-Ethylphenyl)-2-methyl-2-propen-1-one |
70639-76-8 | 100mg |
320.00 | 2021-08-13 | ||
eNovation Chemicals LLC | D779906-5g |
1-(4-Ethylphenyl)-2-methyl-2-propen-1-one |
70639-76-8 | 97% | 5g |
$1090 | 2025-02-24 | |
TRC | E258250-50mg |
1-(4-Ethylphenyl)-2-methyl-2-propen-1-one |
70639-76-8 | 50mg |
200.00 | 2021-08-13 |
1-(4-Ethylphenyl)-2-methyl-2-propen-1-one 関連文献
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
Thamina Akther,Carl Redshaw,Takehiko Yamato Mater. Chem. Front., 2021,5, 2173-2200
-
J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
-
Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
1-(4-Ethylphenyl)-2-methyl-2-propen-1-oneに関する追加情報
Comprehensive Overview of 1-(4-Ethylphenyl)-2-methyl-2-propen-1-one (CAS No. 70639-76-8)
1-(4-Ethylphenyl)-2-methyl-2-propen-1-one, with the CAS registry number 70639-76-8, is a specialized organic compound widely utilized in pharmaceutical intermediates, agrochemical synthesis, and advanced material research. This α,β-unsaturated ketone derivative exhibits unique chemical properties, making it a valuable building block in modern organic synthesis. The compound's molecular structure features an ethyl-substituted phenyl ring conjugated with a methylpropenone moiety, creating distinctive reactivity patterns that attract significant scientific interest.
Recent studies highlight the growing importance of 1-(4-Ethylphenyl)-2-methyl-2-propen-1-one in developing novel photoinitiators for UV-curable coatings and polymer modification agents. Industry experts frequently search for "70639-76-8 applications", "synthesis of ethylphenyl propenone derivatives", and "safety profile of α,β-unsaturated ketones", reflecting current market demands. The compound's electron-deficient double bond enables Michael addition reactions, while its aromatic system facilitates electrophilic substitutions, offering versatile synthetic pathways.
From an analytical perspective, 1-(4-Ethylphenyl)-2-methyl-2-propen-1-one demonstrates characteristic absorption in UV-Vis spectroscopy (λmax ~280 nm) due to its conjugated π-system. Chromatographic methods, particularly reverse-phase HPLC with C18 columns, provide excellent separation for quality control. Researchers investigating "spectral data for CAS 70639-76-8" or "chromatographic purity methods" will find this compound's analytical profile particularly relevant to their work.
The thermal stability of 70639-76-8 has become a trending topic, with differential scanning calorimetry (DSC) studies showing decomposition onset above 200°C. This property makes it suitable for high-temperature applications in specialty adhesives and engineering plastics. Environmental scientists are increasingly examining its "biodegradation pathways" and "ecotoxicological parameters", aligning with global sustainability initiatives in chemical manufacturing.
In pharmaceutical contexts, the 4-ethylphenyl propenone scaffold shows promise as a privileged structure for drug discovery. Medicinal chemists explore its potential as a kinase inhibitor core or anti-inflammatory agent precursor, generating numerous patent filings. The surge in searches for "pharmacological activities of propenone derivatives" and "structure-activity relationships of CAS 70639-76-8 analogs" reflects this growing therapeutic interest.
Industrial scale production of 1-(4-Ethylphenyl)-2-methyl-2-propen-1-one typically involves Claisen-Schmidt condensation between 4-ethylacetophenone and formaldehyde, followed by careful purification. Process chemists frequently query "optimized synthesis of 70639-76-8" and "green chemistry approaches", indicating industry's focus on efficient, sustainable manufacturing. Recent advances in continuous flow chemistry have improved yields while reducing energy consumption.
Material scientists value this compound for its ability to modify polymer matrices through covalent incorporation. The vinyl ketone functionality participates in radical polymerization, while the aromatic system enhances thermal stability. Searches for "propenone monomers for advanced materials" and "CAS 70639-76-8 in nanocomposites" have increased by 35% year-over-year, demonstrating its expanding role in materials science.
Quality specifications for 70639-76-8 typically require ≥98% purity by HPLC, with strict controls on isomeric impurities and residual solvents. Analytical certificates often include data from 1H/13C NMR, FT-IR spectroscopy, and elemental analysis. Regulatory professionals increasingly examine "REACH compliance for propenone derivatives" and "GHS classification of α,β-unsaturated ketones", reflecting evolving chemical safety standards.
The commercial landscape for 1-(4-Ethylphenyl)-2-methyl-2-propen-1-one shows steady growth, particularly in Asia-Pacific markets. Suppliers differentiate products through custom purity grades, stable isotope-labeled versions, and tailored packaging solutions. Procurement specialists commonly search for "reliable 70639-76-8 suppliers" and "bulk pricing trends", indicating robust market activity.
Future research directions likely include exploration of chiral variants for asymmetric synthesis and development of water-soluble derivatives for biological applications. The scientific community's growing interest is evidenced by increasing publications examining "computational modeling of propenone reactivity" and "catalytic applications of 70639-76-8". This compound continues to reveal new possibilities across chemical disciplines.
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